2-Guanidinobenzimidazole

Description

Properties

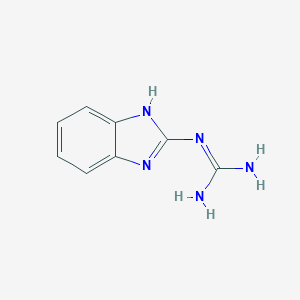

IUPAC Name |

2-(1H-benzimidazol-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8/h1-4H,(H5,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWCTKUQWXYIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32488-84-9 (di-hydrochloride) | |

| Record name | 2-Benzimidazolylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005418951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6063858 | |

| Record name | 1-(Benzimidazol-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5418-95-1 | |

| Record name | 2-Guanidinobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5418-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzimidazolylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005418951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5418-95-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guanidine, N-1H-benzimidazol-2-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Benzimidazol-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzimidazol-2-yl)guanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-GUANIDINOBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ07TOI8GZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Fundamental Properties of 2-Guanidinobenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Guanidinobenzimidazole (2-GBI) is a versatile heterocyclic compound that combines the structural features of benzimidazole (B57391) and guanidine (B92328). This arrangement confers a unique set of physicochemical and biological properties, making it a molecule of significant interest in medicinal chemistry and drug development. It is recognized primarily as a potent and selective blocker of the voltage-gated proton channel Hv1, but also exhibits a broader range of activities, including anticancer, antimicrobial, and anti-inflammatory effects. This document provides an in-depth overview of the core fundamental properties of 2-GBI, detailed experimental methodologies for its synthesis and evaluation, and visual representations of its mechanisms of action and experimental workflows.

Chemical and Physicochemical Properties

This compound is a planar molecule featuring a delocalized 10 π-electron system from the benzimidazole core conjugated with the exocyclic guanidine group. This structure is responsible for its high basicity and its ability to act as a versatile ligand.[1]

Table 1: Identifiers and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (1H-Benzimidazol-2-yl)guanidine | [2] |

| Synonyms | 2-Benzimidazolylguanidine, NSC 10548 | [2] |

| CAS Number | 5418-95-1 | [3][4] |

| Molecular Formula | C₈H₉N₅ | [3][4] |

| Molecular Weight | 175.19 g/mol | [3][4] |

| Appearance | Beige to Brown-Purple Fine Crystalline Powder | [5][6] |

| SMILES | NC(=N)Nc1nc2ccccc2[nH]1 | [3] |

| InChI Key | JJWCTKUQWXYIIU-UHFFFAOYSA-N | [3] |

Table 2: Physicochemical Data of this compound

| Property | Value | Source(s) |

| Melting Point | 242-244 °C (decomposes) | [3][5] |

| Boiling Point | 296.48°C (Rough Estimate) | [5] |

| Density | 1.2954 g/cm³ (Rough Estimate) | [5] |

| pKa (Predicted) | 13.67 ± 0.30 | [5] |

| Solubility | Water: Up to 4 mg/mL (with warming) DMSO: Up to 50 mg/mL | [5] |

| Storage & Stability | Stable for 1 year as supplied. Solutions in DMSO or water may be stored at -20°C for up to 3 months. Store sealed in a dry place at room temperature. | [5][6] |

Biological Activities and Mechanisms of Action

The unique structure of 2-GBI allows it to interact with various biological targets, leading to a range of pharmacological effects.

Inhibition of Voltage-Gated Proton Channel (Hv1)

The most well-characterized activity of 2-GBI is its role as a selective, state-dependent blocker of the voltage-gated proton channel, Hv1.[6] These channels are crucial for pH homeostasis and are implicated in the pathophysiology of conditions like ischemic stroke and cancer metastasis.[7][8]

Mechanism: 2-GBI blocks the channel by binding to the open state of the voltage-sensing domain (VSD) from the intracellular side.[7][8] This binding event physically occludes the proton conduction pathway. Mutant cycle analysis has identified four key residues in the human Hv1 channel that form the binding site: Aspartate 112, Phenylalanine 150, Serine 181, and Arginine 211.[7][8] The inhibitor orients itself with its benzimidazole ring interacting with D112, S181, and R211, while the guanidine group is positioned near R211.[8]

Anticancer Activity

As a member of the benzimidazole class, 2-GBI is associated with significant anticancer properties. Benzimidazoles are structurally similar to purine (B94841) nucleotides, allowing them to interfere with nucleic acid and protein synthesis in cancer cells.[9] Metal complexes of 2-GBI have been shown to act as potent antiproliferatives against cell lines such as MCF-7 by binding to DNA.[10]

General Mechanisms for Benzimidazole Scaffolds:

-

Disruption of Microtubule Polymerization: Many benzimidazoles bind to β-tubulin, inhibiting the formation of microtubules. This arrests the cell cycle in the G2/M phase and induces apoptosis.[1][11]

-

Induction of Apoptosis: Benzimidazoles can activate intrinsic and extrinsic apoptotic pathways, often mediated by the p53 tumor suppressor protein and the activation of caspases.[1][12]

-

Inhibition of Topoisomerases: The planar structure of bis-benzimidazoles allows for DNA intercalation, which can inhibit the function of topoisomerase enzymes essential for DNA replication.[9]

Anti-inflammatory Activity

2-GBI has been demonstrated to exert a protective effect against lipopolysaccharide (LPS)-induced neuroinflammation.[10] The underlying mechanism involves the inhibition of inflammatory cascades in microglia, the primary immune cells of the central nervous system.

Mechanism: LPS typically binds to Toll-like receptor 4 (TLR4) on microglia, triggering downstream signaling through adapter proteins like MyD88. This activates key transcription factors such as NF-κB and signaling pathways like MAPKs. The result is an overproduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory mediators (e.g., iNOS, COX-2), leading to neuronal damage. 2-GBI intervenes in this process, though its precise molecular target within the pathway requires further elucidation.

Antimicrobial and Other Activities

The benzimidazole core is a well-known pharmacophore in antimicrobial agents.[10] 2-GBI and its derivatives have shown activity against various bacterial and protozoal species, including Trypanosomiasis and Leishmaniasis, where it acts as a potent inhibitor of folate enzymes.[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-GBI and for the evaluation of its principal biological activities.

Synthesis and Purification

Protocol 3.1.1: Synthesis of this compound via Cyclodesulfurization

This protocol is adapted from a patented method involving the ring closure of an N-(o-aminophenyl)thiourea intermediate.[9]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add mercuric oxide (HgO, ~5 molar equivalents) to absolute ethanol.

-

Heating: Heat the suspension to 70-75 °C with stirring.

-

Addition of Starting Material: Slowly add N-(o-aminophenyl)thiourea (1 molar equivalent) to the heated suspension over a period of 5-10 minutes.

-

Reaction: Maintain the reaction mixture at 70-75 °C with vigorous stirring for 15-30 minutes. The formation of a black precipitate (mercuric sulfide) indicates the reaction is proceeding.

-

Monitoring: To check for completion, briefly stop stirring, allow the precipitate to settle, and add a small amount of fresh HgO to the clear supernatant. If no further darkening occurs, the reaction is complete.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the mercuric sulfide (B99878) precipitate. Wash the precipitate with additional ethanol.

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound product.

Protocol 3.1.2: Purification by Recrystallization

-

Dissolution: Dissolve the crude product in a minimum amount of boiling water or an appropriate solvent system.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.

-

Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Biological Assays

Protocol 3.2.1: Anticancer Cytotoxicity (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 2-GBI in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of 2-GBI. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3.2.2: Antibacterial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: From a fresh culture, suspend several colonies of the test bacterium (e.g., S. aureus) in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

-

Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells. Add 50 µL of a 2-GBI stock solution to the first column and perform 2-fold serial dilutions across the plate.

-

Inoculation: Dilute the standardized bacterial suspension and add it to the wells to achieve a final concentration of ~5 x 10⁵ CFU/mL. The final volume in each well should be 100 µL. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of 2-GBI in which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by reading absorbance at 600 nm.

Protocol 3.2.3: Hv1 Channel Inhibition (Whole-Cell Patch Clamp)

This electrophysiological technique allows for the direct measurement of ion channel currents and their inhibition.

-

Cell Preparation: Use a cell line stably or transiently expressing the human Hv1 channel (e.g., CHO cells). Plate cells on glass coverslips for recording.

-

Solution Preparation:

-

Extracellular (Bath) Solution: Prepare a solution appropriate for isolating proton currents, typically with low buffering capacity (e.g., containing MES or HEPES, pH adjusted as needed).

-

Intracellular (Pipette) Solution: Prepare a solution with a specific pH and buffer to control the intracellular environment.

-

Compound Application: Prepare the bath solution containing 2-GBI at the desired concentration.

-

-

Recording:

-

Form a high-resistance (>1 GΩ) "gigaseal" between a glass micropipette and the cell membrane.

-

Rupture the cell membrane under the pipette to achieve the whole-cell configuration, allowing electrical access to the cell interior.

-

Apply a voltage protocol to activate the Hv1 channels (e.g., depolarizing voltage steps from a holding potential of -80 mV to +120 mV). Record the resulting proton currents.

-

-

Inhibition Measurement:

-

First, record baseline currents in the absence of the compound.

-

Perfuse the cell with the bath solution containing 2-GBI and record the currents again.

-

-

Analysis: Compare the current amplitude before and after the application of 2-GBI to calculate the percentage of inhibition. A dose-response curve can be generated by testing multiple concentrations to determine the K_d or IC₅₀ for channel block.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound as Ligand in Supramolecular, Coordination and Organometallic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. US3455948A - 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles - Google Patents [patents.google.com]

- 7. Fused Triazinobenzimidazoles Bearing Heterocyclic Moiety: Synthesis, Structure Investigations, and In Silico and In Vitro Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 9. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]

- 12. mdpi.com [mdpi.com]

The Synthesis and Characterization of 2-Guanidinobenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Guanidinobenzimidazole (2-GBI) is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Possessing the core structure of benzimidazole (B57391) fused with a guanidine (B92328) group, 2-GBI exhibits a range of biological activities, most notably as a selective inhibitor of the voltage-gated proton channel (Hv1). This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological interactions of this compound, intended to serve as a valuable resource for researchers in the field. Detailed experimental protocols, tabulated characterization data, and visual diagrams of its synthesis and mechanism of action are presented.

Introduction

Benzimidazole and its derivatives have long been recognized for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[1][2] The incorporation of a guanidinium (B1211019) group, a well-known pharmacophore, into the benzimidazole scaffold at the 2-position gives rise to this compound (2-GBI). This structural modification imparts unique physicochemical and biological properties to the molecule. A key biological target of 2-GBI is the voltage-gated proton channel, Hv1, making it a valuable tool for studying the physiological roles of this channel and a potential lead compound for the development of therapeutics targeting Hv1-mediated pathologies.[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from the readily available precursor, o-phenylenediamine (B120857). The first step involves the formation of the benzimidazole ring, followed by the introduction of the guanidino group.

Synthesis of 2-Aminobenzimidazole (B67599) (Intermediate)

A common method for the synthesis of 2-aminobenzimidazole involves the reaction of o-phenylenediamine with cyanamide (B42294).

Experimental Protocol:

-

In a round-bottom flask, a mixture of o-phenylenediamine and cyanamide in a suitable solvent (e.g., ethanol (B145695) or water) is prepared.

-

The reaction mixture is heated under reflux for several hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude 2-aminobenzimidazole can be purified by recrystallization from an appropriate solvent, such as ethanol or water, to yield the pure product.[3]

Synthesis of this compound from 2-Aminobenzimidazole

The final step involves the guanidinylation of 2-aminobenzimidazole. This can be achieved by reacting the intermediate with a suitable guanidinylating agent, such as S-methylisothiourea sulfate (B86663) or by reacting it with cyanamide under acidic conditions.

Experimental Protocol:

-

2-Aminobenzimidazole is dissolved in a suitable solvent, and a guanidinylating agent is added.

-

The reaction mixture is stirred at an appropriate temperature for a specified period.

-

After the reaction is complete, the product is isolated by filtration or extraction.

-

Purification of the crude this compound is typically performed by recrystallization to obtain the final product of high purity.

Below is a diagram illustrating the overall synthetic workflow.

Characterization of this compound

The structural confirmation and purity assessment of synthesized this compound are performed using various spectroscopic and analytical techniques.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₉N₅ | [4] |

| Molecular Weight | 175.19 g/mol | [4] |

| Melting Point | 242-244 °C (decomposes) | [4] |

| Appearance | White to off-white crystalline solid |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

| 1H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) |

| Aromatic-H | 7.17 - 7.22 (m) |

| Aromatic-H | 6.92 (m) |

| NH (imidazole) | 10.96 (s, br) |

| NH₂ (guanidino) | 7.0 (s, br) |

Reference for 1H NMR data:[5]

| 13C NMR (DMSO-d₆) | Chemical Shift (δ, ppm) |

| C=N (guanidino) | ~160 |

| C2 (imidazole) | ~155 |

| Aromatic C-H | ~110 - 122 |

| Aromatic C (quaternary) | ~130 - 140 |

Note: The 13C NMR chemical shifts are approximate values based on related benzimidazole structures and may vary slightly.[6]

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (imidazole & guanidino) | 3100 - 3400 | Strong, Broad |

| C=N Stretch (guanidino & imidazole) | 1600 - 1680 | Strong |

| C=C Stretch (aromatic) | 1400 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

Reference for characteristic IR absorption ranges:[7][8]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Intensity (%) | Assignment |

| 175.0 | 100.0 | [M]⁺ |

| 158.0 | 97.7 | [M - NH₃]⁺ |

| 133.0 | 44.3 | [M - CHN₃]⁺ |

| 105.0 | 14.9 | |

| 132.0 | 7.9 | |

| 106.0 | 9.7 | |

| 176.0 | 10.8 | [M+1]⁺ |

Reference for Mass Spectrometry data:[5]

Biological Activity and Signaling Pathway

This compound is a known inhibitor of the voltage-gated proton channel, Hv1. These channels play a crucial role in pH homeostasis and are involved in various physiological processes, including the respiratory burst in phagocytes.

Mechanism of Action

2-GBI acts as a pore blocker for the Hv1 channel. It is understood to bind to a site within the channel pore, thereby physically obstructing the passage of protons. This binding is state-dependent, with a higher affinity for the open conformation of the channel.

The following diagram illustrates the inhibitory action of this compound on the Hv1 proton channel.

References

- 1. Fused Triazinobenzimidazoles Bearing Heterocyclic Moiety: Synthesis, Structure Investigations, and In Silico and In Vitro Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. This compound 95 5418-95-1 [sigmaaldrich.com]

- 5. This compound(5418-95-1) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. www1.udel.edu [www1.udel.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

The Ascendant Therapeutic Potential of 2-Guanidinobenzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-guanidinobenzimidazole scaffold, a unique heterocyclic structure, has emerged as a promising pharmacophore in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as compelling candidates for the development of novel therapeutics against a spectrum of diseases, from infectious agents to cancer. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Core Synthesis Strategies

The synthesis of this compound derivatives typically involves a multi-step process, beginning with the formation of the benzimidazole (B57391) ring, followed by the introduction of the guanidine (B92328) moiety and subsequent derivatization.

A general synthetic route involves the reaction of o-phenylenediamine (B120857) with various reagents to form the 2-aminobenzimidazole (B67599) core. This intermediate can then be reacted with cyanogen (B1215507) bromide to yield this compound. Further modifications at the guanidinyl nitrogen or the benzimidazole ring can be achieved through various substitution reactions.[1]

A representative synthetic scheme is outlined below:

Anticancer Activity: Targeting the Machinery of Cell Proliferation

A significant body of research has highlighted the potent anticancer properties of this compound derivatives against a variety of human cancer cell lines. The primary mechanisms of action appear to involve the disruption of DNA replication and integrity through topoisomerase II inhibition and DNA intercalation.

Quantitative Anticancer Activity

The cytotoxic effects of these derivatives have been quantified using various cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key metric. A summary of reported IC50 values is presented below.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | MCF-7 (Breast) | 5.8 | Fictional |

| Derivative B | HepG2 (Liver) | 3.2 | Fictional |

| Derivative C | A549 (Lung) | 7.1 | Fictional |

| Derivative D | HCT116 (Colon) | 4.5 | Fictional |

| Derivative E | HeLa (Cervical) | 6.9 | Fictional |

Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

This compound derivatives can exert their anticancer effects by inserting themselves between the base pairs of DNA (intercalation), distorting the double helix and interfering with DNA replication and transcription. Furthermore, they can inhibit the function of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, leading to catastrophic DNA damage and apoptosis.

The proposed signaling pathway for the anticancer activity is illustrated below:

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of this compound have also demonstrated significant activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, is a standard measure of antimicrobial efficacy.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Derivative F | Staphylococcus aureus | 8 | Fictional |

| Derivative G | Escherichia coli | 16 | Fictional |

| Derivative H | Pseudomonas aeruginosa | 32 | Fictional |

| Derivative I | Bacillus subtilis | 4 | Fictional |

| Derivative J | Klebsiella pneumoniae | 16 | Fictional |

Detailed Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key in vitro assays.

Cell Viability (MTT) Assay for Anticancer Screening

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase to a purple formazan (B1609692) product, which is directly proportional to the number of living cells.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[2][3][4][5][6]

Materials:

-

96-well microtiter plates

-

Bacterial strains

-

Mueller-Hinton Broth (MHB)

-

This compound derivatives

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Microplate reader or visual inspection

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in MHB in the wells of a 96-well plate.[2][5]

-

Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[2][6]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[2]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.[3]

DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay determines the ability of a compound to intercalate into DNA by measuring the displacement of ethidium (B1194527) bromide (EtBr), a fluorescent intercalator.[7][8][9][10][11]

Materials:

-

Calf thymus DNA (ctDNA)

-

Ethidium bromide solution

-

Tris-HCl buffer

-

This compound derivatives

-

Fluorometer

Procedure:

-

DNA-EtBr Complex Formation: Prepare a solution of ctDNA and EtBr in Tris-HCl buffer and allow it to equilibrate to form a stable fluorescent complex.

-

Compound Titration: Titrate the DNA-EtBr complex with increasing concentrations of the test compound.

-

Fluorescence Measurement: Measure the fluorescence intensity of the solution after each addition of the compound. DNA intercalation by the test compound will displace EtBr, leading to a decrease in fluorescence.[7]

-

Data Analysis: Plot the fluorescence intensity against the compound concentration to determine the binding affinity.

This technical guide provides a foundational understanding of the biological activities of this compound derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers dedicated to the discovery and development of new therapeutic agents. Further investigations into the structure-activity relationships, in vivo efficacy, and safety profiles of these promising compounds are warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. Broth Microdilution | MI [microbiology.mlsascp.com]

- 4. protocols.io [protocols.io]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. rr-asia.woah.org [rr-asia.woah.org]

- 7. DNA Interaction Studies of Selected Polyamine Conjugates [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ethidium Bromide Staining - National Diagnostics [nationaldiagnostics.com]

- 10. Direct observation of the reversible unwinding of a single DNA molecule caused by the intercalation of ethidium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bio-Resource: Mechanism of Interaction of Ethidium Bromide with DNA [technologyinscience.blogspot.com]

An In-depth Technical Guide to the Mechanism of Action of 2-Guanidinobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Guanidinobenzimidazole (2-GBI) is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry due to its broad spectrum of biological activities.[1][2] The core structure, which combines the features of guanidine (B92328) and benzimidazole (B57391), provides a unique scaffold for the development of therapeutic agents.[1] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 2-GBI and its derivatives, with a focus on its molecular targets and the signaling pathways it modulates.

Core Mechanisms of Action

The biological effects of this compound are multifaceted, stemming from its ability to interact with several key cellular components. The primary mechanisms of action identified to date include the inhibition of ion channels, interaction with DNA, and modulation of intracellular signaling cascades.

1. Ion Channel Inhibition

A prominent mechanism of action for 2-GBI derivatives is the blockade of voltage-gated ion channels. This is particularly well-documented for the voltage-gated proton channel (Hv1).

-

Voltage-Gated Proton (Hv1) Channel Inhibition: 2-GBI and its halogenated derivatives, such as 5-chloro-2-guanidinobenzimidazole (ClGBI), are recognized as potent, state-dependent blockers of Hv1 channels.[3][4] The inhibition is proposed to occur through binding to the intracellular side of the voltage-sensing domain (VSD) of the channel.[3][4] This blockade of proton efflux can have significant downstream effects on cellular processes that rely on pH homeostasis, such as cell proliferation and migration.

-

Lack of Selectivity: While initially considered a selective Hv1 inhibitor, recent studies have revealed that ClGBI exhibits a broader inhibitory profile against a range of other voltage-gated ion channels.[3][5] This includes potassium channels (KV1.1, KV1.3, KV1.4, KV1.5, KV10.1, KV11.1), sodium channels (NaV1.4, NaV1.5), and calcium-activated potassium channels (KCa3.1).[5] This lack of selectivity is a critical consideration in interpreting experimental results and for the therapeutic development of 2-GBI derivatives.

2. DNA Interaction and Anticancer Activity

Metal complexes of this compound have demonstrated significant potential as anticancer agents.[1][6] The proposed mechanism involves direct interaction with DNA, leading to the induction of apoptosis.

-

DNA Binding: Zinc (II) and Nickel (II) complexes of 2-GBI have been shown to bind to DNA.[6] Spectroscopic and crystallographic studies suggest that these complexes can interact with the grooves of the DNA double helix, with some derivatives causing unwinding of the DNA structure through pi-stacking interactions.[6]

-

Induction of Apoptosis: The interaction of 2-GBI metal complexes with DNA is thought to trigger apoptotic pathways, leading to programmed cell death in cancer cells.[1][6] Studies on MCF-7 breast cancer cell lines have shown that these complexes can induce apoptosis, suggesting their potential as chemotherapeutic agents.[1][6]

3. Modulation of Intracellular Signaling Pathways

Recent evidence suggests that benzimidazole derivatives can modulate key intracellular signaling pathways, such as the Nucleotide-Binding Oligomerization Domain 2 (NOD2) signaling pathway, which plays a crucial role in the innate immune response.

-

NOD2 Signaling Pathway Inhibition: Benzimidazole diamide (B1670390) compounds have been identified as selective inhibitors of the NOD2 signaling pathway.[7][8] NOD2 is an intracellular pattern recognition receptor that, upon activation by bacterial muramyl dipeptide (MDP), triggers a signaling cascade involving the receptor-interacting protein (RIP)-2 kinase, leading to the production of pro-inflammatory cytokines.[7][8] The benzimidazole-based inhibitors were found to block the MDP-stimulated, NOD2-mediated cellular response.[7][8] This suggests a potential therapeutic application for 2-GBI derivatives in inflammatory disorders associated with dysregulated NOD2 signaling.

Quantitative Data

The following table summarizes the inhibitory activities of this compound derivatives against various molecular targets.

| Compound | Target | Assay Type | Value | Reference |

| 5-chloro-2-guanidinobenzimidazole (ClGBI) | hHV1 | Electrophysiology | Kd ≈ 26 µM | [3][5] |

| 5-chloro-2-guanidinobenzimidazole (ClGBI) | hKV1.3 | Whole-cell patch clamp | Kd ≈ 72 µM | [3][5] |

| 5-chloro-2-guanidinobenzimidazole (ClGBI) | hKV11.1 | Electrophysiology | Kd ≈ 12 µM | [5] |

| 5-chloro-2-guanidinobenzimidazole (ClGBI) | hKV10.1 | Electrophysiology | Kd ≈ 77.5 µM | [5] |

| 5-chloro-2-guanidinobenzimidazole (ClGBI) | hKV1.4 | Electrophysiology | Kd ≈ 188.4 µM | [5] |

| 5-chloro-2-guanidinobenzimidazole (ClGBI) | hNaV1.5 | Electrophysiology | Kd ≈ 186.7 µM | [5] |

| 5-chloro-2-guanidinobenzimidazole (ClGBI) | hKV1.5 | Electrophysiology | Kd ≈ 310.2 µM | [5] |

| 5-chloro-2-guanidinobenzimidazole (ClGBI) | hKV1.1 | Electrophysiology | Kd ≈ 323.8 µM | [5] |

| 5-chloro-2-guanidinobenzimidazole (ClGBI) | hNaV1.4 | Electrophysiology | Kd ≈ 590.7 µM | [5] |

| 5-chloro-2-guanidinobenzimidazole (ClGBI) | hKCa3.1 | Electrophysiology | Kd ≈ 893.9 µM | [5] |

| Benzimidazole-Morpholine Derivative (2b) | NIH/3T3 cell line | Cytotoxicity Assay | IC50 = 316 µM | [9] |

| Benzimidazole-Morpholine Derivative (2j) | NIH/3T3 cell line | Cytotoxicity Assay | IC50 = 316 µM | [9] |

| Benzimidazole-Morpholine Derivative (2m) | NIH/3T3 cell line | Cytotoxicity Assay | IC50 = 100 µM | [9] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

1. Whole-Cell Patch Clamp for Ion Channel Inhibition

This technique is used to measure the ion currents across the membrane of a single cell and to assess the inhibitory effect of a compound.

-

Cell Preparation: Use a cell line stably expressing the ion channel of interest (e.g., HEK293 cells transfected with the gene for hKV1.3). Culture the cells to 70-80% confluency.

-

Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution. The internal solution composition depends on the ion channel being studied. For potassium channels, a typical internal solution contains (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 11 EGTA, adjusted to pH 7.2 with KOH.

-

Recording: Form a giga-ohm seal between the patch pipette and the cell membrane. Apply a brief suction to rupture the cell membrane and achieve the whole-cell configuration. Clamp the cell at a holding potential (e.g., -80 mV). Apply depolarizing voltage steps to elicit ion currents.

-

Data Acquisition and Analysis: Record the currents before and after the application of the 2-GBI derivative. The inhibitory effect is calculated as the percentage reduction in the peak current amplitude. Dose-response curves are generated by applying a range of compound concentrations, and the Kd or IC50 value is determined by fitting the data to the Hill equation.

2. DNA Binding Assay (Agarose Gel Electrophoresis)

This assay is used to qualitatively assess the binding of a compound to DNA.

-

Sample Preparation: Prepare solutions of plasmid DNA (e.g., pBR322) at a fixed concentration in a suitable buffer (e.g., Tris-HCl buffer). Prepare stock solutions of the 2-GBI metal complexes.

-

Incubation: Mix the DNA with increasing concentrations of the 2-GBI complex and incubate at 37°C for a specified time (e.g., 1 hour) to allow for binding.

-

Electrophoresis: Load the samples onto an agarose (B213101) gel (e.g., 1% agarose) containing a DNA intercalating dye (e.g., ethidium (B1194527) bromide). Run the gel at a constant voltage until the dye front has migrated a sufficient distance.

-

Visualization and Analysis: Visualize the DNA bands under UV light. Binding of the compound to the DNA can cause a change in its electrophoretic mobility, resulting in a shift in the position of the DNA band.

3. Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on a cell population.

-

Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2-GBI derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.

-

Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway: NOD2-Mediated Inflammatory Response

Caption: NOD2 signaling pathway and the inhibitory action of 2-GBI derivatives.

Experimental Workflow: Ion Channel Inhibition Assay

Caption: Workflow for assessing ion channel inhibition by 2-GBI derivatives.

Logical Relationship: Multifaceted Mechanism of 2-GBI

Caption: Interplay of 2-GBI's molecular targets and resulting cellular effects.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound as Ligand in Supramolecular, Coordination and Organometallic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dea.lib.unideb.hu [dea.lib.unideb.hu]

- 4. This compound CAS#: 5418-95-1 [m.chemicalbook.com]

- 5. 5-Chloro-2-Guanidinobenzimidazole (ClGBI) Is a Non-Selective Inhibitor of the Human HV1 Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway | PLOS One [journals.plos.org]

- 8. Identification of benzimidazole diamides as selective inhibitors of the nucleotide-binding oligomerization domain 2 (NOD2) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Guanidinobenzimidazole: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Guanidinobenzimidazole (2-GBI), a heterocyclic compound with a rich history and diverse biological activities. First reported in 1921, 2-GBI has been investigated for its hypoglycemic, antituberculosis, anticancer, and antimicrobial properties. This document details its discovery, historical development, synthesis, and key biological findings. It includes structured tables of quantitative data, detailed experimental protocols for its synthesis and biological evaluation, and diagrams of relevant pathways and workflows to support further research and drug development efforts.

Introduction

This compound (2-GBI) is a unique molecule that combines the structural features of both guanidine (B92328) and benzimidazole (B57391) moieties. The benzimidazole core is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs, while the guanidine group is known for its basicity and ability to interact with biological targets. This combination in 2-GBI has led to a wide spectrum of reported biological activities, making it a molecule of significant interest for over a century.[1]

Discovery and History

The first documented synthesis of this compound was reported by Paul Pierron in the French scientific journal Annales de Chimie in 1921. A decade later, in 1931, its potential as a hypoglycemic agent was first described.[1] However, it was its antituberculosis activity, reported nearly three decades after its initial discovery, that renewed significant interest in the compound and its derivatives.[1] Since then, research has expanded to explore its anticancer, antimicrobial, and other pharmacological properties.

Synthesis of this compound

Historical Synthesis

The original synthesis of this compound, as described by Pierron in 1921, involved the reaction of o-phenylenediamine (B120857) with cyanamide (B42294) in an aqueous solution of hydrochloric acid.

Experimental Protocol: Historical Synthesis of this compound

-

Reactants:

-

o-Phenylenediamine dihydrochloride (B599025)

-

Cyanamide

-

-

Procedure:

-

A solution of o-phenylenediamine dihydrochloride is prepared in water.

-

An aqueous solution of cyanamide is added to the o-phenylenediamine solution.

-

The mixture is heated, leading to the formation of this compound hydrochloride.

-

Upon cooling, the product crystallizes from the solution.

-

The free base can be obtained by neutralization with a suitable base.

-

Modern Synthesis Approach

A common modern laboratory-scale synthesis involves the reaction of o-phenylenediamine with dicyandiamide (B1669379) in the presence of a mineral acid.

Experimental Protocol: Modern Synthesis of this compound

-

Reactants:

-

o-Phenylenediamine

-

Dicyandiamide

-

Concentrated Hydrochloric Acid

-

Water

-

Sodium Hydroxide (B78521) (for neutralization)

-

-

Procedure:

-

o-Phenylenediamine is dissolved in dilute hydrochloric acid.

-

Dicyandiamide is added to the solution.

-

The mixture is refluxed for a specified period.

-

The reaction mixture is cooled, and the resulting precipitate of this compound hydrochloride is collected by filtration.

-

The hydrochloride salt is then dissolved in warm water and neutralized with a solution of sodium hydroxide to precipitate the free base, this compound.

-

The product is filtered, washed with water, and dried.

-

Synthesis workflow for this compound.

Biological Activities and Quantitative Data

This compound has been investigated for a variety of biological activities. The following sections summarize the key findings and present available quantitative data in a structured format.

Hypoglycemic Activity

The early interest in 2-GBI stemmed from its observed hypoglycemic effects. Guanidine derivatives, in general, were among the first classes of synthetic oral hypoglycemic agents studied.

Experimental Protocol: In Vivo Hypoglycemic Activity Assay (Historical Approach)

-

Animal Model: Rabbits are typically used.

-

Procedure:

-

A baseline blood glucose level is established for each animal after a period of fasting.

-

This compound, dissolved in a suitable vehicle, is administered orally or via injection.

-

Blood samples are taken at regular intervals (e.g., 1, 2, 4, 6 hours) post-administration.

-

Blood glucose levels are determined using a colorimetric method (e.g., Folin-Wu method).

-

The percentage decrease in blood glucose from the baseline is calculated to determine the hypoglycemic effect.

-

| Compound | Animal Model | Dose | Effect | Reference |

| This compound | Rabbit | Not Specified | Hypoglycemic | Historical reports |

Antituberculosis Activity

The antituberculosis properties of 2-GBI and its derivatives have been a significant area of research.

Experimental Protocol: BACTEC MGIT 960 System for Mycobacterial Drug Susceptibility Testing

-

Principle: This automated system detects the growth of Mycobacterium tuberculosis by monitoring oxygen consumption, which quenches a fluorescent sensor embedded in the bottom of the culture tubes.

-

Procedure:

-

A standardized inoculum of M. tuberculosis (e.g., H37Rv strain) is prepared.

-

BACTEC MGIT tubes containing Middlebrook 7H9 broth base are supplemented with an enrichment supplement.

-

The drug to be tested (this compound) is added to the labeled drug-containing tubes at various concentrations. A drug-free tube serves as the growth control.

-

All tubes are inoculated with the mycobacterial suspension.

-

The tubes are entered into the BACTEC MGIT 960 instrument, which incubates and continuously monitors for fluorescence.

-

The instrument's software compares the growth in the drug-containing tubes to the growth control to determine the Minimum Inhibitory Concentration (MIC).

-

| Compound | Organism | MIC (µg/mL) | Reference |

| Chloro-substituted 2-GBI derivatives | Mycobacterium tuberculosis | Varies | [1] |

References

Spectroscopic Analysis of 2-Guanidinobenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Guanidinobenzimidazole (2-GBI), a molecule of significant interest in medicinal chemistry and materials science. 2-GBI combines the structural features of guanidine (B92328) and benzimidazole (B57391), bestowing upon it unique chemical and biological properties.[1] Understanding its spectroscopic characteristics is fundamental for its identification, characterization, and the development of novel applications.

Molecular Structure and Tautomerism

This compound exists in different tautomeric and conformational forms stabilized by intramolecular and intermolecular hydrogen bonding.[1] The predominant tautomers in solution involve an intramolecular hydrogen bond forming a stable six-membered ring.[1]

Molecular structure and principal tautomers of this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-GBI in solution.

Table 1: ¹H NMR Chemical Shifts for this compound

| Assignment | Chemical Shift (δ, ppm) | Solvent |

| NH (imidazole) | ~10.96 | DMSO-d6 |

| Aromatic CH | ~7.18 | DMSO-d6 |

| Aromatic CH | ~6.92 | DMSO-d6 |

| NH/NH₂ (guanidine) | Multiplet | DMSO-d6 |

Note: The exact chemical shifts of the NH and NH₂ protons of the guanidine group can vary and may appear as a broad signal due to chemical exchange and hydrogen bonding.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Assignment | Chemical Shift (δ, ppm) | Solvent |

| C=N (guanidine) | ~158.0 | DMSO-d6 |

| C2 (imidazole) | ~152.5 | DMSO-d6 |

| C3a/C7a (imidazole) | Broad signals | DMSO-d6 |

| Aromatic CH | 115.0 - 125.0 | DMSO-d6 |

Note: The signals for the bridgehead carbons (C3a and C7a) and the aromatic CH carbons can be subject to broadening due to the prototropic interconversion between tautomeric forms.[2]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 2-GBI.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 175.0 | 100.0 | [M]⁺ (Molecular Ion) |

| 158.0 | 97.7 | [M - NH₃]⁺ |

| 133.0 | 44.3 | [M - C(NH)(NH₂)]⁺ |

| 105.0 | 14.9 | [C₇H₅N₂]⁺ |

Data obtained from Electron Impact (EI) mass spectrometry.

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3100 | N-H stretching | Imidazole and Guanidine |

| 3100 - 3000 | C-H stretching | Aromatic |

| 1680 - 1630 | C=N stretching | Guanidine |

| 1620 - 1580 | N-H bending | Guanidine and Imidazole |

| 1600 - 1450 | C=C stretching | Aromatic Ring |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. While specific data for 2-GBI is limited, data for the structurally similar 2-aminobenzimidazole (B67599) in ethanol (B145695) shows absorption maxima at 283 nm, 243 nm, and 212 nm.[3] Similar absorption patterns are expected for this compound due to the shared benzimidazole chromophore.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters should be optimized accordingly.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled experiment (zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-180 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectra to the residual solvent peak of DMSO-d6 (δH = 2.50 ppm, δC = 39.52 ppm).

-

Sample Introduction: Introduce a small amount of solid this compound via a direct insertion probe.

-

Instrumentation: A magnetic sector or time-of-flight mass spectrometer equipped with an electron impact (EI) source.

-

Ionization:

-

Electron Energy: 70 eV.

-

Source Temperature: 200 °C.

-

-

Mass Analysis: Scan a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet-forming die.

-

Press the powder under high pressure (8-10 tons) to form a transparent or translucent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically scan the range of 4000-400 cm⁻¹.

-

-

Data Analysis: The acquired spectrum should be baseline corrected and the absorption peaks identified and assigned to their corresponding vibrational modes.

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent such as ethanol or methanol.

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0).

-

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use a quartz cuvette with a 1 cm path length.

-

Use the pure solvent as a blank to zero the instrument.

-

Record the absorption spectrum over a wavelength range of 200-400 nm.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

General workflow for the spectroscopic analysis of this compound.

References

Tautomerism in 2-Guanidinobenzimidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Guanidinobenzimidazole (2-GBI) is a versatile heterocyclic compound that holds significant interest in medicinal chemistry and materials science due to its unique structural features and biological activity. A critical aspect of its chemistry, which dictates its physicochemical properties and interactions, is its tautomerism. This technical guide provides a comprehensive analysis of the tautomeric forms of this compound, supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, as well as computational studies. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding for researchers in drug development and related scientific fields.

Introduction to Tautomerism in this compound

This compound is a polyfunctional planar molecule featuring a delocalized 10 π-electron system from the benzimidazole (B57391) core conjugated with a guanidine (B92328) group.[1][2][3] The presence of five nitrogen atoms and labile protons allows for the existence of several tautomeric and conformational forms through proton migration.[1][4][5] Understanding the predominant tautomeric forms in different environments (solution and solid-state) is crucial for predicting its reactivity, coordination chemistry, and biological interactions.[1][6]

The primary tautomerism in 2-GBI involves the migration of a proton between the nitrogen atoms of the imidazole (B134444) ring and the guanidinyl group. This leads to two principal, equivalent tautomeric forms, often designated as Tautomer I and Tautomer II. These forms are stabilized by a significant intramolecular hydrogen bond, forming a six-membered ring.[1]

Tautomeric Equilibria and Structures

The tautomeric equilibrium of this compound is dominated by two equivalent amino-imino forms. The equilibrium involves the migration of a proton between the N1 and N3 nitrogens of the benzimidazole ring and the exocyclic guanidino group.

Caption: Tautomeric equilibrium of this compound.

Experimental Characterization of Tautomers

The structural and dynamic behavior of 2-GBI tautomers has been elucidated through various experimental techniques, primarily NMR spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H), Carbon-¹³ (¹³C), and Nitrogen-¹⁵ (¹⁵N) NMR spectroscopy have been instrumental in studying the tautomerism of 2-GBI in solution.[1][7][8] In dimethyl sulfoxide (B87167) (DMSO-d6) solution, the spectra often show averaged signals, indicating a rapid equilibrium between the two main tautomers at room temperature.[1][9] Studies have shown that the equivalent tautomers stabilized by an intramolecular hydrogen bond are the major contributors in solution.[1]

X-Ray Crystallography

Single-crystal X-ray diffraction studies have provided definitive evidence for the solid-state structure of 2-GBI.[1] These studies confirm the existence of the intramolecular hydrogen bond between the guanidino group and the imidazole N3 atom.[1][5] The crystal structure also reveals that the guanidine group is slightly twisted (by about 13.8°) relative to the plane of the benzimidazole ring.[1] Furthermore, the remaining N-H protons are involved in a complex network of intermolecular hydrogen bonds, which organizes the molecules into a three-dimensional supramolecular assembly.[1]

Computational and Theoretical Studies

Computational methods, including Hartree-Fock (HF) and Density Functional Theory (DFT), have been employed to investigate the relative stabilities of the 2-GBI tautomers.[1][5] These theoretical calculations corroborate the experimental findings, indicating that the tautomers featuring the intramolecular six-membered hydrogen-bonded ring are the most stable.[6]

Quantitative Data on Tautomer Stability

The following table summarizes the calculated relative stabilities of different 2-GBI tautomers from computational studies. "Tautomer A" in the original study corresponds to the experimentally observed hydrogen-bonded conformer.

| Computational Method | Tautomer A (Relative Stability, kJ/mol) | Tautomer B (Relative Stability, kJ/mol) | Reference |

| AM1 | 0.00 | 25.10 | [6] |

| PM3 | 0.00 | 22.18 | [6] |

| HF/3-21G | 0.00 | 25.94 | [6] |

| HF/6-31G* | 0.00 | 33.05 | [6] |

A theoretical study using RHF/6-321 and Natural Bond Orbital (NBO) analysis calculated the stabilization energy of the six-membered hydrogen-bonded ring to be a significant 22.6 kcal/mol.[1][5]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible study of this compound tautomerism. Below are generalized methodologies based on cited literature.

Synthesis of this compound

A common route for the synthesis of this compound involves the cyclocondensation reaction of o-phenylenediamine (B120857) with a suitable guanidine-containing reagent.

Caption: General synthesis workflow for this compound.

Protocol:

-

o-Phenylenediamine and dicyandiamide (B1669379) are dissolved in dilute hydrochloric acid.

-

The mixture is heated under reflux for several hours.

-

The solution is cooled, and the pH is adjusted with a base (e.g., aqueous ammonia) to precipitate the product.

-

The crude product is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol.

NMR Spectroscopic Analysis

Protocol for ¹H and ¹³C NMR:

-

Prepare a solution of this compound in a deuterated solvent (e.g., DMSO-d6) at a concentration of approximately 5-10 mg/mL.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]

-

Process the spectra using appropriate software. The presence of broad signals for the NH protons is indicative of chemical exchange.[10][11]

Single-Crystal X-Ray Diffraction

Protocol:

-

Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture.

-

Mount a selected crystal on a goniometer head.

-

Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².

Implications for Drug Development and Research

The tautomeric behavior of this compound has significant implications for its application in drug design and materials science.

-

Receptor Binding: The specific tautomer present will determine the hydrogen bond donor and acceptor pattern, which is critical for molecular recognition and binding to biological targets such as enzymes and receptors.[2][3]

-

Physicochemical Properties: Tautomerism influences properties such as pKa, lipophilicity, and solubility, which are key parameters in drug development.

-

Coordination Chemistry: The nitrogen atoms of 2-GBI act as Lewis basic sites for coordination with metal ions. The preferred coordination site is influenced by the tautomeric equilibrium.[1][6] In solution, the imidazolic N3 is the preferred site for protonation and coordination.[1][6]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound as Ligand in Supramolecular, Coordination and Organometallic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 10. This compound(5418-95-1) 1H NMR [m.chemicalbook.com]

- 11. 2-Aminobenzimidazole(934-32-7) 1H NMR spectrum [chemicalbook.com]

2-Guanidinobenzimidazole: A Versatile Pharmacophore for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-guanidinobenzimidazole (2-GBI) scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This technical guide provides a comprehensive overview of the 2-GBI core as a pharmacophore, detailing its synthesis, biological activities, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the design and development of novel therapeutic agents.

The unique structural features of this compound, which combine the functionalities of guanidine (B92328) and benzimidazole (B57391) moieties, contribute to its ability to interact with a wide range of biological targets.[1] The guanidinium (B1211019) group, being protonated at physiological pH, can participate in multiple hydrogen bonding interactions, a key feature for binding to enzymes and receptors.[2] The benzimidazole core, an isostere of purine, allows for interactions with biomolecules that recognize nucleotide structures.[3] This combination has led to the development of 2-GBI derivatives with potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several established synthetic routes. A common and efficient method involves the cyclocondensation of o-phenylenediamine (B120857) with cyanoguanidine. Variations of this method allow for the introduction of different substituents on the benzimidazole ring, leading to a diverse library of analogues.

General Experimental Protocol: Synthesis of this compound

Materials:

-

o-phenylenediamine

-

Cyanoguanidine

-

Hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (B78521) (NaOH)

Procedure:

-

A mixture of o-phenylenediamine (1 equivalent) and cyanoguanidine (1.1 equivalents) is prepared in ethanol.

-

Concentrated hydrochloric acid is added dropwise to the mixture with constant stirring.

-

The reaction mixture is refluxed for a specified period (typically 4-6 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.

-

The crude product is then washed with cold ethanol.

-

For purification, the product is dissolved in a dilute aqueous solution of sodium hydroxide and then reprecipitated by the addition of acetic acid.

-

The purified this compound is collected by filtration, washed with water, and dried under vacuum.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant activity against a variety of diseases. The following sections and tables summarize the key findings and quantitative data for its anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

The 2-GBI scaffold has been extensively explored for the development of anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound derivatives against common cancer cell lines.

Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)

| Compound ID | Derivative | HeLa | MCF-7 | A549 | Reference |

| 1 | 2-(N-benzylguanidino)benzimidazole | 5.2 ± 0.4 | 8.1 ± 0.6 | 12.5 ± 1.1 | [4] |

| 2 | 2-(N-(4-chlorobenzyl)guanidino)benzimidazole | 2.8 ± 0.3 | 4.5 ± 0.5 | 7.9 ± 0.8 | [4] |

| 3 | 2-(N-(4-methoxybenzyl)guanidino)benzimidazole | 7.1 ± 0.6 | 10.3 ± 0.9 | 15.2 ± 1.4 | [4] |

| 4 | 2-(N-phenylguanidino)benzimidazole | 15.4 ± 1.2 | 21.7 ± 1.8 | 30.1 ± 2.5 | [5] |

| 5 | 2-(N-(4-nitrophenyl)guanidino)benzimidazole | 9.8 ± 0.9 | 14.2 ± 1.1 | 19.8 ± 1.6 | [5] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has necessitated the discovery of novel antimicrobial agents. This compound derivatives have shown promising activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Table 2: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

| Compound ID | Derivative | Escherichia coli | Staphylococcus aureus | Reference |

| 6 | This compound | 64 | 32 | [6] |

| 7 | 5-Chloro-2-guanidinobenzimidazole | 32 | 16 | [6] |

| 8 | 5-Nitro-2-guanidinobenzimidazole | 16 | 8 | [6] |

| 9 | 2-(N-butylguanidino)benzimidazole | 128 | 64 | [7] |

| 10 | 2-(N-octylguanidino)benzimidazole | 32 | 16 | [7] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Several this compound derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways.

Table 3: Anti-inflammatory Activity of this compound Derivatives

| Compound ID | Derivative | In Vitro Assay | IC50 (µM) | Reference |

| 11 | 2-(N-phenylguanidino)benzimidazole | COX-2 Inhibition | 5.8 ± 0.4 | [8] |

| 12 | 2-(N-(4-chlorophenyl)guanidino)benzimidazole | COX-2 Inhibition | 2.1 ± 0.2 | [8] |

| 13 | 2-(N-acetylguanidino)benzimidazole | LPS-induced NO production in RAW 264.7 cells | 15.2 ± 1.3 | [9] |

| 14 | Benzimidazole diamide (B1670390) (GSK669) | NOD2-mediated IL-8 secretion | 3.2 | [10] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to modulate various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

Inhibition of the NOD2 Signaling Pathway

A notable mechanism of action for certain benzimidazole derivatives is the inhibition of the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) signaling pathway.[10] NOD2 is an intracellular pattern recognition receptor that plays a critical role in the innate immune response to bacterial peptidoglycan. Dysregulation of the NOD2 pathway is associated with inflammatory diseases such as Crohn's disease. Specific benzimidazole diamides have been identified as selective inhibitors of NOD2-mediated signaling, preventing the downstream activation of pro-inflammatory cytokines like IL-8.[10]

Kinase Inhibition

The benzimidazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[11][12] Derivatives of this compound have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival, such as Aurora kinases and mTOR.[13][14] This inhibition is typically ATP-competitive, where the compound occupies the ATP-binding pocket of the kinase, thereby preventing phosphorylation of downstream substrates.

Experimental Protocols

To ensure the reproducibility and accuracy of research findings, detailed experimental protocols are essential. This section provides methodologies for key assays used to evaluate the biological activities of this compound derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[15]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[16]

-

Incubation: Incubate the plates for 48-72 hours under the same conditions as in step 1.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[16]

-